1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the phenoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a phenoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired phenoxyphenyl-substituted pyrazole.
Carboxamide formation: The final step involves the reaction of the phenoxyphenyl-substituted pyrazole with an ethyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties, such as conducting polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as the inflammatory or apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide
- 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-carboxamide
- 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-ethyl-N-(2-phenoxyphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-21-16(12-13-19-21)18(22)20-15-10-6-7-11-17(15)23-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNTHGMBVWXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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